Balanced μ, κ, δ Opioid Receptor Affinity
In contrast to the κ-selective antagonist LY2456302, LY2048978 demonstrates a non-selective binding profile with high affinity for all three major opioid receptor subtypes. In vitro radioligand binding assays show Ki values for LY2048978 of 0.287 nM at μ-opioid receptors (MOR), 0.471 nM at κ-opioid receptors (KOR), and 1.05 nM at δ-opioid receptors (DOR) [1]. This balanced, high-potency antagonism is a key differentiator for researchers investigating the interplay between opioid receptor subtypes in complex behavioral models.
| Evidence Dimension | In Vitro Binding Affinity (Ki) for Opioid Receptors |
|---|---|
| Target Compound Data | MOR: 0.287 nM, KOR: 0.471 nM, DOR: 1.05 nM |
| Comparator Or Baseline | LY2456302: 30-fold selective for KOR over MOR (Ki for MOR > 8.8 nM, KOR 0.6 nM) |
| Quantified Difference | Selectivity profile: LY2048978 is non-selective (MOR/KOR Ki ratio: 0.6), while LY2456302 is κ-selective (MOR/KOR Ki ratio > 14.7) |
| Conditions | In vitro radioligand binding assays using cloned human opioid receptors |
Why This Matters
This balanced, high-potency, non-selective profile makes LY2048978 the preferred tool for studies where the contributions of μ, κ, and δ receptors cannot be dissected and are all implicated, such as in certain alcohol use disorder models.
- [1] Rorick-Kehn L M, Witkin J M, Statnick M A, et al. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders. Neuropharmacology, 2014, 77: 131-144. View Source
